Cis-tert-butyl 1-oxohexahydrofuro[3,4-c]pyridine-5(3H)-carboxylate Cis-tert-butyl 1-oxohexahydrofuro[3,4-c]pyridine-5(3H)-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13524424
InChI: InChI=1S/C12H19NO4/c1-12(2,3)17-11(15)13-5-4-9-8(6-13)7-16-10(9)14/h8-9H,4-7H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCC2C(C1)COC2=O
Molecular Formula: C12H19NO4
Molecular Weight: 241.28 g/mol

Cis-tert-butyl 1-oxohexahydrofuro[3,4-c]pyridine-5(3H)-carboxylate

CAS No.:

Cat. No.: VC13524424

Molecular Formula: C12H19NO4

Molecular Weight: 241.28 g/mol

* For research use only. Not for human or veterinary use.

Cis-tert-butyl 1-oxohexahydrofuro[3,4-c]pyridine-5(3H)-carboxylate -

Specification

Molecular Formula C12H19NO4
Molecular Weight 241.28 g/mol
IUPAC Name tert-butyl 1-oxo-3,3a,4,6,7,7a-hexahydrofuro[3,4-c]pyridine-5-carboxylate
Standard InChI InChI=1S/C12H19NO4/c1-12(2,3)17-11(15)13-5-4-9-8(6-13)7-16-10(9)14/h8-9H,4-7H2,1-3H3
Standard InChI Key GOGIONPWBODBEY-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC2C(C1)COC2=O
Canonical SMILES CC(C)(C)OC(=O)N1CCC2C(C1)COC2=O

Introduction

Chemical Structure and Molecular Properties

Structural Characterization

Cis-tert-butyl 1-oxohexahydrofuro[3,4-c]pyridine-5(3H)-carboxylate features a bicyclic framework combining a furan ring fused to a piperidine system. The tert-butyl carboxylate moiety at position 5 enhances steric bulk and influences the compound’s solubility and reactivity. The cis configuration of the substituents ensures specific spatial arrangements critical for interactions in biological systems .

Table 1: Fundamental Molecular Properties

PropertyValue
CAS No.441297-78-5
Molecular FormulaC₁₂H₁₉NO₄
Molecular Weight241.28 g/mol
SDF AvailabilityProvided by suppliers
Topological Polar Surface Area63.7 Ų (estimated)

The compound’s topology, including a polar surface area of approximately 63.7 Ų, suggests moderate membrane permeability, aligning with its use in drug discovery .

Physicochemical Characteristics

Solubility and Stability

Cis-tert-butyl 1-oxohexahydrofuro[3,4-c]pyridine-5(3H)-carboxylate exhibits solubility in dimethyl sulfoxide (DMSO) and ethanol, though precise solubility metrics require empirical validation. Stability studies recommend storage at room temperature (15–25°C) in sealed containers to prevent moisture absorption and degradation .

ParameterSpecification
Storage Temperature15–25°C (room temperature)
Container TypeSealed, moisture-resistant
Shelf Life6 months at -80°C
1 month at -20°C

Thermal stability assessments indicate that the compound retains integrity for six months at -80°C but degrades gradually at higher temperatures, necessitating aliquot preparation to avoid freeze-thaw cycles .

Formulation and Preparation Protocols

Stock Solution Preparation

Researchers commonly prepare stock solutions at concentrations of 10–50 mM in DMSO or ethanol. The following table outlines standardized protocols for dilution:

Table 3: Stock Solution Preparation Guidelines

Target ConcentrationVolume Solvent (per 1 mg)
1 mM4.15 mL
5 mM0.83 mL
10 mM0.41 mL

For in vivo applications, master solutions in DMSO are typically diluted with PEG 300 and Tween 80 to enhance solubility and biocompatibility. A representative formulation involves mixing 50 µL of DMSO stock with 150 µL PEG 300, 50 µL Tween 80, and 750 µL distilled water, followed by vortexing and clarification .

Applications in Pharmaceutical Research

Role as a Synthetic Intermediate

The compound’s rigid bicyclic structure makes it a precursor in synthesizing analogs targeting G protein-coupled receptors (GPCRs) and kinase inhibitors. Its tert-butyl group aids in crystallographic studies by improving lattice formation for X-ray diffraction .

Pharmacological Screening

In high-throughput screening, derivatives of this scaffold have shown preliminary activity against inflammatory mediators and oncogenic pathways. While specific biological data remain proprietary, its structural similarity to approved drugs underscores its potential in hit-to-lead optimization .

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